4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide is a complex organic compound with the molecular formula C22H19FN4O3S and a molecular weight of 438.4747 This compound is known for its unique structural features, which include a quinoxaline core, a sulfonamide group, and a fluoro-substituted aromatic ring
Preparation Methods
The synthesis of 4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, Friedel-Crafts acylation, and nitration . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide include other quinoxaline derivatives and sulfonamide-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some examples of similar compounds are:
Quinoxaline Derivatives: Compounds with variations in the substituents on the quinoxaline core.
Sulfonamide-Containing Compounds: Compounds with different aromatic or heteroaromatic groups attached to the sulfonamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19FN4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O3S/c1-14-12-15(23)10-11-20(14)31(28,29)27-22-21(24-16-6-5-7-17(13-16)30-2)25-18-8-3-4-9-19(18)26-22/h3-13H,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
PFEJOYJUIAUBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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